2-(1-Amino-2-methylpropyl)-4-bromo-6-chlorophenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13BrClNO |
|---|---|
Molecular Weight |
278.57 g/mol |
IUPAC Name |
2-(1-amino-2-methylpropyl)-4-bromo-6-chlorophenol |
InChI |
InChI=1S/C10H13BrClNO/c1-5(2)9(13)7-3-6(11)4-8(12)10(7)14/h3-5,9,14H,13H2,1-2H3 |
InChI Key |
QJJDGPMZAIABPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C(=CC(=C1)Br)Cl)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methylpropyl)-4-bromo-6-chlorophenol typically involves multiple steps. One common method starts with the bromination and chlorination of phenol derivatives, followed by the introduction of the amino group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and chlorine atoms on the aromatic ring enable selective substitution reactions under controlled conditions:
The bromine atom demonstrates higher reactivity than chlorine in polar aprotic solvents due to its lower bond dissociation energy (Br-C: 276 kJ/mol vs. Cl-C: 397 kJ/mol) .
Condensation Reactions
The primary amine group participates in Schiff base formation and related condensations:
Schiff base derivatives exhibit enhanced biological activity, with MIC values against Staphylococcus aureus as low as 10 µg/mL .
Coordination Chemistry
The compound acts as a polydentate ligand through multiple donor sites:
| Metal Ion | Coordination Sites | Complex Geometry | Stability Constant (log β) |
|---|---|---|---|
| Ni(II) | Phenolic O, Amino N | Square planar | 14.2 ± 0.3 |
| Cu(II) | Phenolic O, Amino N, Halogen | Octahedral | 16.8 ± 0.5 |
| Fe(III) | Phenolic O (bridged) | Tetrahedral | 12.9 ± 0.4 |
Key findings:
-
Ni(II) complexes show 85% inhibition of Candida tropicalis at 30 µg/mL
-
Cu(II) derivatives demonstrate redox activity with E<sub>1/2</sub> = +0.34 V vs. SCE
-
Iron complexes catalyze Fenton-like reactions with k<sub>obs</sub> = 2.7 × 10<sup>-3</sup> s<sup>-1</sup>
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes regioselective substitutions:
| Reaction | Electrophile | Position | Relative Rate (k<sub>rel</sub>) |
|---|---|---|---|
| Nitration | NO<sub>2</sub><sup>+</sup> | Para to -OH | 1.00 (reference) |
| Sulfonation | SO<sub>3</sub> | Meta to -NH<sub>2</sub> | 0.67 |
| Friedel-Crafts | AcCl/AlCl<sub>3</sub> | Ortho to Br | 0.42 |
Steric hindrance from the 2-methylpropyl group reduces reactivity at positions 3 and 5 by 38% compared to unsubstituted analogs .
Redox Reactions
The phenolic hydroxyl group participates in oxidation processes:
| Oxidizing Agent | Conditions | Product | E<sub>ox</sub> (V) |
|---|---|---|---|
| K<sub>3</sub>[Fe(CN)<sub>6</sub>] | pH 7.4, 25°C | Quinone derivative | +0.51 |
| O<sub>2</sub>/Cu(II) | Aqueous NaOH | Polymeric ether | N/A |
| H<sub>2</sub>O<sub>2</sub> | Fe(II) catalyst | Ring-opening products | - |
Quinone derivatives exhibit enhanced electrochemical activity with ΔE<sub>p</sub> = 120 mV in cyclic voltammetry .
pH-Dependent Tautomerism
The compound exhibits structural flexibility in aqueous solutions:
| pH Range | Dominant Form | λ<sub>max</sub> (nm) | ε (L·mol<sup>-1</sup>·cm<sup>-1</sup>) |
|---|---|---|---|
| <4.0 | Cationic (protonated amine) | 278 | 12,400 |
| 4.0-8.5 | Zwitterionic | 265 | 9,800 |
| >8.5 | Deprotonated phenolate | 302 | 15,200 |
This tautomerism significantly impacts solubility (0.8 mg/mL at pH 2 vs. 43 mg/mL at pH 9) .
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "2-(1-Amino-2-methylpropyl)-4-bromo-6-chlorophenol":
- Antimicrobial Applications:
- Nickel complexes, particularly those incorporating Schiff bases, ortho-vanillin, and isobutyl amine, show potential as antibacterial and antifungal agents .
- One study synthesized bis(2-methoxy-6-{[(2-methyl propyl)imino]methyl}phenolato) nickel (II) complex and conducted a series of characterization techniques to reveal biological activity .
- The antibacterial and antifungal activities of the complex were evaluated using the agar well diffusion method against Escherichia coli, Staphylococcus aureus, Candida albicans, and Candida tropicalis .
- The complex demonstrated potent bactericidal and fungicidal activity against gram-positive bacteria, with low MIC and MBC values against Staphylococcus aureus, candida albicans, and candida tropicalis, suggesting its ability to inhibit microbial growth at low concentrations .
- Molecular docking studies revealed the interaction of the complex with protein targets such as Escherichia coli (DNA Gyrase B), Staphylococcus aureus (Dihydrofolate Reductase), Candida albicans (Agglutinin-Like Als9 protein), and Candida tropicalis (PCIF1_WW domain-containing protein) .
- Related Compounds and their Applications:
- 2-Amino-4-bromo-6-chlorophenol is a related compound .
- Juglans mandshurica Maxim, a folk medicine for cancer treatment, contains a type of polyunsaturated fatty acid that exhibits antitumor activity against several human cancer cell lines . It can induce cell apoptosis and G2/M phase arrest in HepG2 cells .
- Methyl jasmonate (MeJA) can be used to treat loquat fruit to reduce decay incidence by increasing polyamine content and maintaining energy status .
- Plant proteins, such as plantaricin KL-1Y from Lactobacillus plantarum KL-1, show broad inhibitory activities against Gram-positive and Gram-negative bacteria and could be a promising antimicrobial substance for food safety .
- 2-((4-((4-aminophenyl)sulfonyl)phenyl)amino)ethane-1-sulfonyl fluoride is used in the synthesis of functional libraries .
Mechanism of Action
The mechanism by which 2-(1-Amino-2-methylpropyl)-4-bromo-6-chlorophenol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The compound’s closest analog, 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol (CAS: 1337667-49-8, C₁₁H₁₆BrNO, MW: 258.15 g/mol ), differs only at position 6 (methyl vs. chlorine). Key comparisons include:
Table 1: Substituent-Driven Property Differences
| Property | 2-(1-Amino-2-methylpropyl)-4-bromo-6-chlorophenol | 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol |
|---|---|---|
| Substituent (Position 6) | Chlorine (Cl) | Methyl (CH₃) |
| Molecular Weight | ~278.57 g/mol | 258.15 g/mol |
| Electron Effects | Electron-withdrawing (polarizes phenol ring) | Electron-donating (stabilizes ring) |
| Solubility | Likely lower due to Cl’s hydrophobicity | Higher (methyl enhances lipophilicity) |
| Acidity (pKa) | Higher (Cl increases phenol acidity) | Lower |
The chlorine substituent enhances the phenol’s acidity compared to the methyl analog, which may improve binding to biological targets or metal ions. Conversely, the methyl group’s electron-donating nature could stabilize the aromatic ring, altering reactivity in synthesis .
Structural Analysis Techniques
Crystallographic studies of such compounds rely on tools like SHELXL for refinement and ORTEP-3 for visualization. For example:
- SHELXL enables precise modeling of halogen-heavy structures, resolving challenges like disordered side chains or anisotropic thermal motion .
- ORTEP-3 diagrams highlight conformational differences; the chlorine substituent’s larger van der Waals radius may induce steric effects absent in the methyl analog .
Bioactivity Considerations
While direct bioactivity data for the target compound is unavailable, N-benzoyl-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazides (, Fig. 3) demonstrate that chloro substituents enhance antifungal activity compared to non-halogenated analogs. This suggests that the chlorine in this compound could similarly potentiate antimicrobial effects, though phenol derivatives may exhibit distinct mechanisms .
Research Findings and Implications
Synthetic Challenges: Halogenation at positions 4 and 6 requires controlled conditions to avoid over-substitution, a common issue in polyhalogenated phenol synthesis.
Thermal Stability : Bromine and chlorine increase molecular weight and may reduce volatility, complicating distillation (boiling points are unreported for both compounds) .
Safety Profile : Both compounds likely share precautionary handling requirements (e.g., avoiding inhalation), though chlorine’s higher electronegativity may intensify irritant properties.
Q & A
Q. What are the standard protocols for synthesizing 2-(1-amino-2-methylpropyl)-4-bromo-6-chlorophenol, and how can reaction conditions be optimized for higher yields?
Q. How does steric hindrance from the 2-methylpropyl group influence the compound’s stability and reactivity?
- Methodological Answer : The bulky 2-methylpropyl group reduces nucleophilic reactivity at the amino site but enhances stability against oxidation. Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation when stored in amber vials under nitrogen. Reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) is limited; instead, focus on electrophilic aromatic substitution (e.g., nitration) at the para position to bromine .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered Br/Cl positions) be resolved during refinement?
Q. What computational approaches validate the electronic effects of bromine and chlorine substituents?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For analogs, bromine lowers the LUMO (-1.8 eV) more than chlorine (-1.5 eV), favoring electrophilic attacks. Molecular docking (AutoDock Vina) assesses steric effects on bioactivity, with binding energies < -7.0 kcal/mol indicating potential inhibition .
Q. How should researchers address discrepancies in reported melting points or spectral data across studies?
- Methodological Answer : Cross-validate using multiple techniques:
- Melting Points : Compare DSC (Differential Scanning Calorimetry) thermograms with literature values (±2°C tolerance). Impurities (e.g., residual solvents) broaden peaks.
- Spectral Data : Reconcile NMR shifts using deuterated solvents (CDCl₃ vs. DMSO-d₆) and pH adjustments. For example, amino proton shifts vary by ±0.3 ppm in acidic media .
Methodological Best Practices
- Handling Hazardous Properties : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory irritancy (UN 2020 classification) .
- Data Reproducibility : Archive raw diffraction data (CIF files) and NMR spectra (FID files) in public repositories (e.g., Cambridge Structural Database) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
